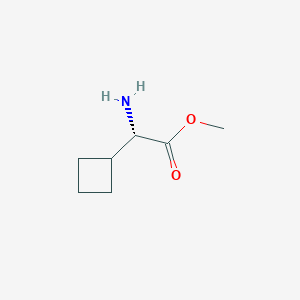

(S)-Methyl 2-amino-2-cyclobutylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-cyclobutylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMQPLHPHZACOB-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655133 |

Source

|

| Record name | Methyl (2S)-amino(cyclobutyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217784-81-0 |

Source

|

| Record name | Methyl (2S)-amino(cyclobutyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile of (S)-Methyl 2-amino-2-cyclobutylacetate: A Framework for Preclinical Characterization

An In-Depth Technical Guide

Abstract

(S)-Methyl 2-amino-2-cyclobutylacetate is a non-proteinogenic amino acid ester featuring a strained cyclobutyl ring. Such motifs are of growing interest in medicinal chemistry as bioisosteres for larger or more flexible groups, offering unique conformational constraints. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery, influencing everything from synthetic route optimization to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide presents a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of peer-reviewed experimental data for this specific molecule, we provide a robust framework for its empirical characterization. This includes detailed, field-proven experimental protocols for determining critical parameters such as solubility, pKa, and lipophilicity (logP), grounded in authoritative standards. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this or structurally related compounds.

Compound Identity and Structural Analysis

This compound is characterized by a chiral center at the α-carbon, an amino group, a methyl ester, and a four-membered cyclobutyl ring.

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

-

IUPAC Name: Methyl (2S)-2-amino-2-cyclobutylacetate

-

CAS Number: 1025064-91-9

-

Chemical Structure:

(Image Source: PubChem CID 53374828)

The key structural features that dictate its physicochemical behavior are:

-

Primary Amine (-NH₂): A basic group that will be protonated at physiological pH, significantly influencing aqueous solubility and acting as a hydrogen bond donor.

-

Methyl Ester (-COOCH₃): A lipophilic group that is susceptible to hydrolysis. It acts as a hydrogen bond acceptor.

-

Cyclobutyl Ring: A strained, non-planar aliphatic ring that introduces conformational rigidity and lipophilicity. Its unique geometry can influence binding interactions with protein targets.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates for key physicochemical parameters. The following data is aggregated from established predictive algorithms commonly used in cheminformatics.

| Property | Predicted Value | Significance in Drug Development | Data Source |

| pKa (Strongest Basic) | 8.0 ± 0.1 | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell membrane permeability. | ChemAxon |

| logP (Octanol/Water) | 0.5 to 1.2 | Measures lipophilicity. Values in this range suggest a good balance between aqueous solubility and membrane permeability, a key aspect of the "rule of five." | Various (e.g., ALOGPS, XLogP3) |

| Aqueous Solubility (logS) | -1.5 to -0.5 | Predicts solubility in water. These values suggest moderate to good solubility, consistent with an ionizable amino group. | ALOGPS |

| Polar Surface Area (PSA) | 49.3 Ų | Estimates the surface area occupied by polar atoms. A value under 60 Ų is often associated with good cell membrane permeability and oral bioavailability. | PubChem |

Expert Insight: The predicted pKa of ~8.0 suggests that at a physiological pH of 7.4, the compound will exist as a mixture of its protonated (cationic) and neutral forms, with the protonated form predominating. This is critical for designing formulation strategies and interpreting bioassay results. The predicted logP and PSA are favorable for oral bioavailability, making this scaffold attractive for further investigation.

Framework for Experimental Characterization

To move beyond prediction, rigorous experimental determination of physicochemical properties is essential. The following section provides standardized, step-by-step protocols for characterizing this compound.

Protocol for pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is the gold-standard method for pKa determination. It measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized, identified as the midpoint of the buffer region in the titration curve. This method directly measures the compound's acidic/basic strength, a fundamental property.

Methodology:

-

Preparation:

-

Accurately weigh ~5-10 mg of this compound HCl salt (if available, otherwise the free base).

-

Dissolve in ~50 mL of degassed, 0.15 M KCl solution. The KCl maintains constant ionic strength.

-

Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at 25°C.

-

Use a calibrated micro-burette to add standardized 0.1 M KOH solution in small increments (e.g., 0.02 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~11-12.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of KOH added (x-axis).

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative corresponds to the equivalence point.

-

The pKa is the pH value at exactly one-half of the volume of the equivalence point.

-

Utilize software (e.g., Hyperquad) for a more precise Gran plot analysis to determine pKa values.

-

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is a globally recognized standard for determining aqueous solubility. It establishes equilibrium between the solid compound and a saturated aqueous solution. This provides a true thermodynamic solubility value, which is crucial for predicting dissolution rates and bioavailability.

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a vial containing a well-defined buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is critical to ensure equilibrium is reached at saturation.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate for a minimum of 24 hours. A preliminary kinetics study should be run to confirm that equilibrium is reached within this timeframe (i.e., solubility does not increase between 24 and 48 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let coarse particles settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solid.

-

Dilute the filtrate with the appropriate mobile phase for analysis.

-

-

Quantification:

-

Prepare a standard curve of the compound with known concentrations.

-

Analyze the diluted filtrate and the standards using a validated analytical method, typically HPLC-UV or LC-MS.

-

Calculate the concentration of the compound in the filtrate using the standard curve. This concentration is the equilibrium solubility.

-

Self-Validation: The protocol's trustworthiness is ensured by running replicates, confirming equilibrium is reached, and visually inspecting for undissolved solid before analysis. The use of a validated HPLC method with a standard curve ensures accurate quantification.

Protocol for Lipophilicity (logP) Determination via HPLC

Causality: Determining logP (the logarithm of the partition coefficient between octanol and water) is vital for predicting a drug's ability to cross lipid membranes. While the shake-flask method is traditional, reverse-phase HPLC offers a faster, more efficient method that correlates well with shake-flask values. The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.

Methodology:

-

System Setup:

-

Use a reverse-phase HPLC column (e.g., C18).

-

The mobile phase is typically a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Select a set of 5-7 reference compounds with known logP values that bracket the expected logP of the analyte.

-

Inject each reference compound individually and record its retention time (t_R).

-

Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Analysis:

-

Inject a sample of this compound and record its retention time.

-

-

Data Processing:

-

For each reference compound, calculate the capacity factor, k' = (t_R - t_0) / t_0.

-

Calculate log k' for each reference compound.

-

Create a calibration curve by plotting the known logP values of the reference compounds (y-axis) against their calculated log k' values (x-axis).

-

Perform a linear regression on the data points. The resulting equation will be in the form: logP = m(log k') + c.

-

Using the retention time of the analyte, calculate its log k' and use the regression equation to determine its logP.

-

Workflow for HPLC-based logP Determination:

Caption: Workflow for experimental logP determination using HPLC.

Conclusion

While publicly available experimental data on this compound is limited, predictive models suggest it possesses a favorable physicochemical profile for drug development, including balanced lipophilicity and good aqueous solubility. This guide provides the necessary framework and authoritative protocols for researchers to empirically validate these predictions. The rigorous determination of pKa, solubility, and logP is a non-negotiable first step in the hit-to-lead and lead optimization process, providing the foundational data needed to build predictive structure-activity relationships and design molecules with a higher probability of clinical success.

References

-

PubChem Compound Summary for CID 53374828, this compound. National Center for Biotechnology Information. [Link]

-

OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

An In-depth Technical Guide to (S)-Methyl 2-amino-2-cyclobutylacetate: Structural Analogues and Derivatives in Drug Discovery

Introduction

The landscape of modern drug discovery is increasingly reliant on the exploration of novel chemical space to address complex biological targets. Non-natural amino acids have emerged as a cornerstone in this endeavor, offering unique structural motifs that can impart desirable pharmacological properties to therapeutic candidates. Among these, amino acids featuring strained ring systems, such as the cyclobutane moiety, have garnered significant attention. The rigid, three-dimensional nature of the cyclobutane ring provides a powerful tool for conformational constraint in peptidomimetics and small molecules, leading to enhanced metabolic stability, target affinity, and specificity.[1]

This technical guide provides a comprehensive overview of (S)-Methyl 2-amino-2-cyclobutylacetate, a key chiral building block, and its structural analogues and derivatives. We will delve into the synthetic strategies for accessing this class of compounds, explore their structure-activity relationships (SAR), and highlight their therapeutic potential, with a particular focus on their role as inhibitors of Branched-Chain Amino Acid Transaminase 1 (BCAT1), a promising target in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of cyclobutane-containing amino acids in their therapeutic programs.

I. The Core Scaffold: this compound

This compound, also known as S-Cyclobutylglycine methyl ester, is a chiral, non-proteinogenic amino acid ester. Its fundamental structure consists of a cyclobutane ring directly attached to the alpha-carbon of a glycine methyl ester.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₁₃NO₂[2]

-

Molecular Weight: 143.18 g/mol [2]

-

CAS Number: 1217784-81-0[2]

-

Chirality: The presence of a stereocenter at the α-carbon makes it a chiral molecule, with the (S)-enantiomer being a common starting material for chiral synthesis.

The hydrochloride salt of this compound is also frequently used due to its increased stability and solubility.[3]

II. Synthetic Strategies for Cyclobutane Amino Acids

The construction of the strained cyclobutane ring and the stereoselective installation of the amino group are the primary challenges in the synthesis of these molecules. Several innovative methods have been developed to address these challenges.

A. [2+2] Photocycloaddition

A powerful and atom-economical approach for the formation of cyclobutane rings is the [2+2] photocycloaddition reaction.[4] This method typically involves the light-induced reaction of two olefinic components to form a four-membered ring. For the synthesis of cyclobutane amino acid precursors, this often involves the cycloaddition of a dehydroamino acid derivative with an appropriate alkene.[2]

Workflow for [2+2] Photocycloaddition:

Caption: A generalized workflow for the synthesis of cyclobutane amino acid precursors via [2+2] photocycloaddition.

B. Tandem Amidation/Michael Addition

Another elegant strategy for the synthesis of cyclobutane β-amino acid derivatives involves a tandem amidation/Michael addition protocol. This approach has been successfully employed to create β-N-heterocyclic cyclobutane carboximides, which are versatile intermediates for further derivatization.[5] The reaction typically starts with cyclobutene-1-carboxylic acid and proceeds through a base-catalyzed reaction with a nitrogen nucleophile.[5]

C. Esterification of the Carboxylic Acid

For the synthesis of the title compound, this compound, a common final step is the esterification of the corresponding carboxylic acid. A convenient and widely used method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method offers mild reaction conditions and generally provides good to excellent yields.[6]

Experimental Protocol: General Esterification of Amino Acids

-

Reaction Setup: In a round-bottom flask, suspend the amino acid (1 equivalent) in methanol.

-

Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the amino acid methyl ester hydrochloride.[6]

III. Structural Analogues and Derivatives

The core this compound scaffold can be readily modified to generate a diverse library of analogues and derivatives with tailored properties.

A. Ring-Substituted Analogues

Modifications to the cyclobutane ring can significantly impact the biological activity and conformational preferences of the resulting molecules. Examples include:

-

2-Methyl- and 2-Methylenecyclobutane Amino Acids: These analogues introduce additional steric bulk and conformational constraints.[3] Their synthesis often involves a formal [2+2] cycloaddition followed by stereocontrolled functional group interconversions.[3]

-

Styryl-Cyclobutane Bis(amino acids): These derivatives, synthesized via photosensitized [2+2]-cross-cycloaddition, offer opportunities for creating unique dimeric structures.[2]

B. Peptidomimetics

A major application of this compound and its analogues is their incorporation into peptides to create peptidomimetics with enhanced therapeutic potential. The rigid cyclobutane moiety restricts the conformational freedom of the peptide backbone, which can lead to:

-

Increased Metabolic Stability: By shielding peptide bonds from enzymatic degradation.

-

Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation.

-

Improved Cell Penetration: In some cases, the conformational constraints can facilitate translocation across cell membranes.[5][7]

The incorporation of these unnatural amino acids has been shown to stabilize turn structures in peptides, which are crucial for molecular recognition and biological function.[8]

IV. Biological Activity and Therapeutic Applications

The unique structural features of cyclobutane-containing amino acids have translated into promising biological activities, particularly in the field of oncology.

A. Inhibition of Branched-Chain Amino Acid Transaminase 1 (BCAT1)

BCAT1 is a cytosolic enzyme that catalyzes the reversible transamination of branched-chain amino acids (BCAAs) to their corresponding branched-chain α-keto acids (BCKAs).[9] In many cancers, including glioblastoma and leukemia, BCAT1 is overexpressed and plays a crucial role in tumor growth and survival by modulating BCAA metabolism.[9] Consequently, BCAT1 has emerged as a promising therapeutic target.

Several small molecule inhibitors of BCAT1 have been developed, and some of these feature a cyclobutane scaffold. The rigid nature of the cyclobutane ring can help to position key pharmacophoric elements for optimal interaction with the enzyme's active site.

B. Mechanism of Action and Signaling Pathways

The inhibition of BCAT1 by cyclobutane-containing compounds has been shown to impact key oncogenic signaling pathways.

BCAT1-Mediated Signaling Pathways:

Caption: Schematic of the BCAT1-mediated signaling pathways in cancer and the point of intervention for cyclobutane-based inhibitors.

Inhibition of BCAT1 has been demonstrated to downregulate the mTORC1-HIF1α pathway, which is a major driver of IL-17 production and inflammation, and the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and angiogenesis.[1] This dual effect on key oncogenic pathways makes BCAT1 inhibitors an attractive therapeutic strategy.

C. Quantitative Structure-Activity Relationship (QSAR)

While a specific QSAR study for cyclobutane-containing BCAT1 inhibitors is not yet widely published, the principles of QSAR can be applied to guide the design of more potent and selective inhibitors.[10][11] By systematically varying the substituents on the cyclobutane ring and the amino acid backbone, and correlating these structural changes with biological activity, a predictive QSAR model can be developed. This would enable the in silico screening of virtual compounds and prioritize the synthesis of the most promising candidates.

Key Descriptors for QSAR of BCAT1 Inhibitors:

| Descriptor Class | Examples | Potential Impact on Activity |

| Steric | Molecular volume, surface area, branching indices | Affects binding pocket fit and steric clashes. |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and hydrogen bonding. |

| Hydrophobic | LogP, molar refractivity | Governs hydrophobic interactions within the active site. |

| Topological | Connectivity indices, shape indices | Describes the overall shape and connectivity of the molecule. |

V. Characterization and Purification

The successful development of this compound derivatives relies on robust analytical methods for their characterization and purification.

A. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the cyclobutane ring protons provide valuable information about the stereochemistry of the molecule. For example, in 2-substituted cyclobutane-α-amino acid derivatives, the substituent at the Cβ position typically occupies an equatorial position in the puckered cyclobutane ring.[12]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques are used to determine the molecular weight of the compounds. Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns, which can aid in structure elucidation. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group (-OR) and cleavage of bonds adjacent to the carbonyl group.[13]

B. Purification

-

Chromatography: Column chromatography is a standard method for the purification of synthetic intermediates and final products. For chiral separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.[14][15] Polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown excellent performance in resolving enantiomers of underivatized amino acids and their derivatives.[14][16]

VI. Future Perspectives and Conclusion

This compound and its structural analogues represent a promising class of building blocks for the development of novel therapeutics. Their ability to impart conformational rigidity makes them particularly valuable for the design of peptidomimetics with improved pharmacological profiles. The discovery of their activity as BCAT1 inhibitors has opened up new avenues for the treatment of cancer and potentially other diseases where BCAA metabolism is dysregulated.

Future research in this area will likely focus on:

-

Expansion of Chemical Diversity: The development of new synthetic methodologies to access a wider range of substituted cyclobutane amino acids.

-

Structure-Based Drug Design: The use of X-ray crystallography and computational modeling to design more potent and selective BCAT1 inhibitors.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploration of New Therapeutic Areas: Investigating the potential of cyclobutane amino acid derivatives in other diseases, such as metabolic and neurological disorders.

References

-

Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

Avenoza, A., Busto, J. H., Canal, N., Peregrina, J. M., & Pérez-Fernández, M. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(42), 10055-10063. [Link]

-

Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. [Link]

-

Fernández-Tejada, A., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2009). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 7(14), 2846–2854. [Link]

-

Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(40), 5897-5906. [Link]

-

Kim, J., Lee, S. H., & Kim, D. U. (2024). Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway. Experimental & Molecular Medicine, 56(8), 1-15. [Link]

-

Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 201. [Link]

-

Lalli, P. M., & Cooks, R. G. (2013). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry, 48(6), 714-723. [Link]

-

Li, G., & Still, W. C. (n.d.). ENANTIOSELECTIVE ALKYLATION OF 2-[(4-CHLOROBENZYLIDEN)AMINO]PROPANOIC ACID TERT-BUTYL ESTER: SYNTHESIS OF (R)-2-METHYL-2-AMINOBUTANOIC ACID AND (R)-2-METHYL-2-AMINOBUTANAL. Organic Syntheses, 74, 1. [Link]

- Liu, Y., Gu, Z., & Xu, J. (2019). Discovery Links Molecular Pathways for Therapeutic Possibilities In MPN. Blood Cancer United.

-

Miranda, M. A., & García-Heredia, A. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3538. [Link]

-

Papageorgiou, G., & Reiser, O. (2019). Visible Light–Mediated Synthesis of Enantiopure γ-Cyclobutane Amino and 3-(Aminomethyl)-5-phenylpentanoic Acids. European Journal of Organic Chemistry, 2019(1), 127-133. [Link]

-

Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

-

Frongia, A., & Aitken, D. J. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

-

PubChem. (n.d.). Methyl 2-amino-2-cyclobutylacetate hydrochloride. Retrieved January 20, 2026, from [Link]

-

Patsnap. (2024, June 25). What are BCAT1 inhibitors and how do they work? Patsnap Synapse. [Link]

-

Vankayala, R., & Kumar, A. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(5), 4253–4259. [Link]

-

Wang, Y., et al. (2021). BCAT1 decreases the sensitivity of cancer cells to cisplatin by regulating mTOR-mediated autophagy via branched-chain amino acid metabolism. Cell Death & Disease, 12(2), 193. [Link]

-

Zhang, Y., et al. (2020). BCAT1 is a NOTCH1 target and sustains the oncogenic function of NOTCH1. Haematologica, 105(2), 419-431. [Link]

-

UCL Discovery. (n.d.). Novel methods in [2+2] photocycloadditions and cysteine modification. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... [Image]. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table]. Retrieved January 20, 2026, from [Link]

- Edraki, N., et al. (2011). A QSAR study of some cyclobutenediones as CCR1 antagonists by artificial neural networks based on principal component analysis. Daru, 19(5), 376–384.

-

De Coster, J., et al. (2023). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 14(20), 5434-5439. [Link]

- Asadollahi-Baboli, M., & Ghafourian, T. (2011). A QSAR study of some cyclobutenediones as CCR1 antagonists by artificial neural networks based on principal component analysis. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 19(5), 376–384.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 20, 2026, from [Link]

-

Lee, W., & Kim, K. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 173-181. [Link]

Sources

- 1. Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. investigacion.unirioja.es [investigacion.unirioja.es]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. A QSAR study of some cyclobutenediones as CCR1 antagonists by artificial neural networks based on principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A QSAR study of some cyclobutenediones as CCR1 antagonists by artificial neural networks based on principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-amino-2-cyclobutylacetate

Introduction

(S)-Methyl 2-amino-2-cyclobutylacetate is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. As a conformationally constrained analog of natural amino acids, its incorporation into peptides and other bioactive molecules can impart unique structural and functional properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The cyclobutyl ring, in particular, offers a rigid scaffold that can be exploited to probe the conformational requirements of enzyme active sites and receptor binding pockets.

This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for its synthesis, purification, and application in their work.

Molecular Structure and Key Spectroscopic Features

This compound possesses a stereogenic center at the α-carbon, a primary amine, a methyl ester, and a cyclobutyl ring. Each of these features will give rise to characteristic signals in the various spectroscopic analyses.

| Feature | Spectroscopic Signature |

| Chiral α-carbon | Influences the magnetic environment of adjacent protons and carbons. |

| Primary amine (-NH₂) | Characteristic stretching vibrations in the IR spectrum. Its protons may be visible in the ¹H NMR spectrum, often as a broad singlet. |

| Methyl ester (-COOCH₃) | A sharp singlet in the ¹H NMR spectrum and distinct signals for the carbonyl and methoxy carbons in the ¹³C NMR spectrum. A strong C=O stretching band in the IR spectrum. |

| Cyclobutyl ring | A complex pattern of signals in the ¹H NMR spectrum due to diastereotopic protons and restricted bond rotation. Characteristic C-H and C-C vibrations in the IR spectrum. |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="1,-1!"]; Ca [label="Cα", pos="-1.5,0!"]; N [label="NH₂", pos="-2.5,1!"]; CO [label="C=O", pos="-2.5,-1!"]; O [label="O", pos="-2.5,-1.5!"]; CH3 [label="CH₃", pos="-3.5,-2!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C1 -- Ca; Ca -- N; Ca -- CO; CO -- O [style=invis]; O -- CH3 [style=invis]; }

Figure 1: 2D structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR spectral data for this compound in a typical deuterated solvent such as CDCl₃. The predictions are based on the analysis of similar cyclobutane-containing amino acid derivatives.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.75 | s | 3H | -OCH₃ |

| ~ 3.50 | t, J ≈ 8.0 Hz | 1H | α-H |

| ~ 2.50 - 2.20 | m | 2H | Cyclobutyl-H |

| ~ 2.20 - 1.80 | m | 4H | Cyclobutyl-H |

| ~ 1.70 | br s | 2H | -NH₂ |

Detailed Spectral Interpretation

-

-OCH₃ Protons (δ ~ 3.75 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet, as they are chemically equivalent and not coupled to any other protons. This is a highly characteristic signal for methyl esters of amino acids.

-

α-Proton (δ ~ 3.50 ppm): The proton attached to the α-carbon is adjacent to the electron-withdrawing ester and amino groups, and the cyclobutyl ring. This will deshield the proton, causing it to resonate downfield. It is expected to appear as a triplet due to coupling with the two adjacent protons on the cyclobutyl ring.

-

Cyclobutyl Protons (δ ~ 1.80 - 2.50 ppm): The six protons on the cyclobutyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The puckered nature of the cyclobutane ring often leads to diastereotopic protons, further complicating the spectrum. These protons are expected to appear as a series of overlapping multiplets in the aliphatic region of the spectrum. The protons adjacent to the α-carbon will be the most downfield of the ring protons.

-

-NH₂ Protons (δ ~ 1.70 ppm): The two protons of the primary amine are expected to appear as a broad singlet. The chemical shift and peak shape can be highly variable and are dependent on the solvent, concentration, and temperature, due to hydrogen bonding and exchange with trace amounts of water.

Figure 2: Predicted key ¹H-¹H correlations for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals and reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on data from analogous compounds.[1][2]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 174 | C=O (ester) |

| ~ 60 | Cα |

| ~ 52 | -OCH₃ |

| ~ 35 | Cyclobutyl-C (adjacent to Cα) |

| ~ 25 | Cyclobutyl-C |

| ~ 18 | Cyclobutyl-C |

Detailed Spectral Interpretation

-

Carbonyl Carbon (δ ~ 174 ppm): The carbon of the ester carbonyl group is highly deshielded and will appear far downfield.

-

α-Carbon (δ ~ 60 ppm): The α-carbon, being attached to both the nitrogen of the amine and the carbonyl carbon, will be found in the midfield region.

-

Methoxy Carbon (δ ~ 52 ppm): The carbon of the methyl ester group will resonate at a characteristic chemical shift around 52 ppm.

-

Cyclobutyl Carbons (δ ~ 18 - 35 ppm): The four carbons of the cyclobutyl ring will appear in the upfield aliphatic region. The carbon atom of the ring directly attached to the α-carbon will be the most downfield of the four due to the inductive effect of the amino and ester groups. The remaining three carbons will appear as distinct signals at higher field.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3250 | N-H stretch | Primary amine |

| 2960 - 2850 | C-H stretch | Aliphatic (cyclobutyl and methyl) |

| ~ 1740 | C=O stretch | Ester |

| ~ 1600 | N-H bend | Primary amine |

| 1250 - 1100 | C-O stretch | Ester |

Detailed Spectral Interpretation

-

N-H Stretching (3350 - 3250 cm⁻¹): The primary amine will show two characteristic stretching bands in this region.

-

C-H Stretching (2960 - 2850 cm⁻¹): These absorptions are due to the C-H bonds of the cyclobutyl and methyl groups.

-

C=O Stretching (~ 1740 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ester carbonyl group.

-

N-H Bending (~ 1600 cm⁻¹): The bending vibration of the N-H bonds of the primary amine will appear in this region.

-

C-O Stretching (1250 - 1100 cm⁻¹): The C-O single bond stretch of the ester group will give rise to a strong absorption in this fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the sample is a solid.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 144.1 | [M+H]⁺ |

| 112.1 | [M+H - CH₃OH]⁺ |

| 88.1 | [M+H - COOCH₃]⁺ |

Detailed Fragmentation Analysis

For a molecule like this compound, electrospray ionization in positive ion mode (ESI+) is a suitable method. The protonated molecule, [M+H]⁺, is expected to be the base peak.

-

[M+H]⁺ (m/z 144.1): The molecular weight of C₇H₁₃NO₂ is 143.18 g/mol . The protonated molecule will have an m/z of approximately 144.1.

-

Loss of Methanol (m/z 112.1): A common fragmentation pathway for methyl esters is the loss of methanol (CH₃OH, 32 Da) from the protonated molecular ion.

-

Loss of the Methoxycarbonyl Group (m/z 88.1): Another expected fragmentation is the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da), followed by hydrogen rearrangement to give a charged fragment.

Figure 3: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Infusion and Ionization: Infuse the sample solution directly into the electrospray ion source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of this compound.

Figure 4: A typical workflow for the synthesis and structural confirmation of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. Through a detailed analysis of its predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, we have outlined the key features that can be used for its unambiguous identification and characterization. The predictions presented herein are firmly grounded in the established spectroscopic principles and data from structurally related compounds found in the peer-reviewed literature. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and assess the purity of this important synthetic building block in their research and development endeavors.

References

-

Arrieta, A., Otaegui, D., Zubia, A., Cossío, F. P., & Palomo, C. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(18), 4479-4486. [Link]

-

Chen, B., & Benoit, M. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(4), 1111-1118. [Link]

-

PubChem. (n.d.). Methyl 2-amino-2-cyclobutylacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Asakura, T., Kameda, T., & Ando, K. (2001). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 2(3), 136-150. [Link]

Sources

Review of literature on constrained cyclobutyl amino acids

An In-Depth Technical Guide to Constrained Cyclobutyl Amino Acids: Synthesis, Conformation, and Application

Introduction: The Rationale for Rigidity in Drug Design

In the intricate dance of molecular recognition, the conformation of a ligand is paramount. Natural peptides, while possessing exquisite biological activity, often suffer from significant therapeutic drawbacks, including conformational flexibility and susceptibility to enzymatic degradation.[1][] This flexibility can lead to a high entropic penalty upon binding to a target receptor and allows for recognition by a wide range of proteases, resulting in a short in-vivo half-life. The field of peptidomimetics seeks to address these limitations by designing molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[1][3]

A powerful strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids.[4][5] By restricting the rotational freedom of the peptide backbone, these unnatural amino acids can pre-organize the molecule into its bioactive conformation, enhancing binding affinity and selectivity.[6] Furthermore, the non-natural structure often imparts resistance to proteolytic cleavage.[] Among the various scaffolds used to achieve this rigidity, the cyclobutane ring has emerged as a particularly valuable motif.[7][8]

The cyclobutane ring, the second most strained saturated monocarbocycle, possesses a unique set of properties: a distinct puckered three-dimensional structure, longer C-C bond lengths (approx. 1.56 Å) compared to typical alkanes, and relative chemical inertness.[7][8] These characteristics allow it to serve as a versatile tool in medicinal chemistry to induce conformational restriction, increase metabolic stability, fill hydrophobic pockets, and orient key pharmacophoric groups.[7][8] This guide provides a comprehensive review of the literature on constrained cyclobutyl amino acids (CBAAs), detailing their synthesis, conformational influence on peptide structure, and applications in the development of next-generation therapeutics.

Part 1: Synthesis of Cyclobutyl Amino Acid Scaffolds

The synthesis of CBAAs is a non-trivial challenge due to the inherent strain of the four-membered ring. Methodologies generally fall into two categories: strategies based on [2+2] cycloaddition reactions to form the ring, and those that utilize precursors already containing the cyclobutane moiety.[9]

Ring Formation via [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a common method for constructing the cyclobutane core.[9] This approach involves the irradiation of two alkene-containing molecules to induce a cycloaddition reaction, forming the four-membered ring. Subsequent functional group manipulations are then required to install the requisite amino and carboxylic acid functionalities. The stereochemical outcome of the cycloaddition is a critical consideration and often dictates the overall synthetic strategy.

Derivatization of Pre-formed Cyclobutane Rings

An alternative and often more flexible approach involves starting with a commercially available or readily synthesized cyclobutane-containing precursor. This allows for more controlled installation of functional groups with well-defined stereochemistry. A notable recent strategy is the tandem amidation/aza-Michael addition protocol, which provides access to trans-β-N-heterocyclic cyclobutane carboximides from cyclobutene-1-carboxylic acid.[10] This method is advantageous as it creates versatile intermediates that can be further derivatized with various nucleophiles to generate a library of peptidomimetic structures.[10]

Experimental Protocol: Synthesis of cis-3-(Aminomethyl)cyclobutane Carboxylic Acid (ACCA)

The following is a representative multi-step synthesis of a constrained delta-amino acid, ACCA, adapted from the literature.[11] This protocol illustrates the use of a pre-formed cyclobutane ring and highlights key strategic choices in organic synthesis.

Workflow of ACCA Synthesis

Caption: A multi-step synthetic workflow for the constrained delta-amino acid ACCA.

Step-by-Step Methodology: [11]

-

Mono-esterification: Cyclobutane-1,1-dicarboxylic acid is treated with one equivalent of ethanol under acidic conditions. Rationale: This selectively protects one of the carboxylic acid groups as an ethyl ester, allowing for differential manipulation of the two functional groups.

-

Amide Formation: The remaining carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with ammonia to form the primary amide. Rationale: This sets up the key Hofmann rearrangement.

-

Hofmann Rearrangement: The primary amide is treated with bromine and sodium methoxide. Rationale: This classical rearrangement converts the amide into an isocyanate, effectively removing one carbon atom and generating an amine precursor with retention of configuration.

-

Hydrolysis: The resulting isocyanate and ethyl ester are hydrolyzed under acidic conditions (e.g., HCl) to yield 1-aminocyclobutanecarboxylic acid.

-

N-Protection: The amino group is protected with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O). Rationale: Protection is necessary to prevent the amine from reacting in the subsequent reduction step.

-

Carboxylic Acid Reduction: The carboxylic acid is reduced to a primary alcohol using a borane reagent such as borane-dimethyl sulfide complex (BH₃·DMS). Rationale: Borane reagents are selective for carboxylic acids in the presence of many other functional groups, including the Boc-protected amine.

-

Alcohol Oxidation & Deprotection: The primary alcohol is oxidized back to a carboxylic acid using a mild oxidizing agent like pyridinium dichromate (PDC), followed by removal of the Boc protecting group with trifluoroacetic acid (TFA) to yield the final product, ACCA. Rationale: This two-step sequence completes the transformation from a geminal dicarboxylate to the target delta-amino acid.

Part 2: Conformational Properties and Structural Impact

The incorporation of a CBAA into a peptide chain imposes significant and predictable constraints on the local backbone conformation. The puckered nature of the cyclobutane ring limits the accessible values of the peptide backbone dihedral angles (phi, ψ), thereby guiding the peptide to adopt specific secondary structures.[12]

Induction of Secondary Structures

One of the most well-documented roles of CBAAs is the stabilization of β-turn and helical structures. For instance, a study involving a peptide containing the non-natural (1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c4Ser) revealed that this single residue was sufficient to induce a conformation of two consecutive type III β-turns, which is the basic element of a 3₁₀ helix.[12] This demonstrates the powerful structure-directing influence of the cyclobutane scaffold. However, the conformational outcome is not always a well-defined secondary structure. In some cases, the extreme rigidity of a cyclobutane β-amino acid can preclude the acquisition of a defined conformation suitable for certain biological functions, such as cell penetration.[13][14]

Diagram of CBAA-Induced β-Turn

Caption: A CBAA residue forces the peptide backbone into a turn, enabling a stabilizing hydrogen bond.

Conformational Analysis Techniques

The precise conformational effects of CBAAs are elucidated through a combination of experimental and computational techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides through-space distance information (via NOEs) and dihedral angle constraints (via coupling constants) in solution.[12]

-

X-ray Crystallography: Offers a high-resolution snapshot of the peptide's conformation in the solid state.

-

Molecular Dynamics (MD) Simulations: Allows for the exploration of the conformational landscape of the peptide in a simulated physiological environment, providing insights into dynamic behavior.[12][13]

These methods, when used in concert, provide a detailed picture of how the rigid cyclobutane scaffold sculpts the secondary structure of a peptide.

Part 3: Applications in Medicinal Chemistry and Drug Development

The unique structural properties of CBAAs make them highly valuable building blocks in the design of novel therapeutics.[7][15][16] Their incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Peptidomimetics and Enzyme Inhibitors

CBAAs are frequently used to create peptidomimetics with enhanced stability and activity. For example, analogs of the immunomodulatory peptide tuftsin, where natural amino acids were replaced by CBAA derivatives, showed significantly higher activity and resistance to enzymatic hydrolysis compared to the parent peptide.[17] The rigid cyclobutane backbone can lock the peptide into a conformation that is optimal for receptor binding while being a poor substrate for proteases.

Modulating Physicochemical Properties

The cyclobutane moiety is a non-aromatic, lipophilic scaffold that can be used to replace aromatic groups or fill hydrophobic pockets in a target protein.[7][8] This can improve properties such as solubility and metabolic stability. By increasing the fraction of sp³-hybridized carbons, the incorporation of a cyclobutane ring can lead to higher water solubility and lower melting points, which are desirable characteristics for drug candidates.[7]

Data Summary: Impact of CBAA Incorporation

| Application Area | Effect of CBAA Incorporation | Example | Reference |

| Immunomodulation | Increased biological activity and proteolytic stability. | Tuftsin Analogs | [17] |

| Enzyme Inhibition | Acts as a rigid scaffold to orient binding groups. | Metallocarboxypeptidase Ligands | |

| Drug Delivery | Can influence cell penetration, though results vary. | Cell Penetrating Peptides (CPPs) | [13][14] |

| Metabolic Stability | Replaces metabolically labile groups. | General Drug Candidates | [7][8] |

| Conformation Control | Induces stable secondary structures (e.g., β-turns, helices). | c4Ser-containing Peptides | [12] |

Conclusion and Future Outlook

Constrained cyclobutyl amino acids represent a mature yet continually evolving tool in the arsenal of the medicinal chemist. Their unique ability to impose predictable and stable conformations on peptide backbones provides a rational pathway to overcoming the inherent weaknesses of natural peptides as therapeutic agents. While synthetic access to these building blocks remains a key challenge, novel methodologies are continually being developed to improve efficiency and expand the diversity of available scaffolds.[10] Future research will likely focus on the development of more complex, functionalized CBAAs to probe specific biological interactions and the application of these building blocks in larger, more complex therapeutic modalities, including macrocyclic peptides and protein-protein interaction inhibitors. The rigid, reliable, and effective nature of the cyclobutane constraint ensures that these amino acids will continue to be a cornerstone of rational drug design for years to come.

References

-

Willems, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link][7][8]

-

Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 43(13), 2530-2536. Available at: [Link][17]

-

Singh, S. K., et al. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. Available at: [Link][11]

-

Willems, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link][8]

-

Fernández-Tejada, A., et al. (2009). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 7(14), 2845-2853. Available at: [Link][12]

-

Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link][10]

-

Ortuno, R. M., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259. Available at: [Link][9]

-

Isidro-Llobet, A., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. Available at: [Link][13]

-

Isidro-Llobet, A., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. Available at: [Link][14]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29. Available at: [Link][16]

-

Lorenzo, J., et al. (2009). Cyclobutane-containing peptides. Bioorganic & Medicinal Chemistry Letters, 19(17), 5033-5036. Available at: [Link]

-

Habibi, K., et al. (2009). Peptidomimetics – A Versatile Route to Biologically Active Compounds. ChemInform. Available at: [Link][1]

-

Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link][4]

-

Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854. Available at: [Link][5]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Non-Natural Amino Acids in Advancing Drug Discovery. Retrieved from [Link][3]

-

Hart, A. C., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. The Journal of Organic Chemistry, 78(11), 5436-5449. Available at: [Link][6]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Pe...: Ingenta Connect [ingentaconnect.com]

- 10. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 11. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]

- 14. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Strategic Integration of (S)-Methyl 2-amino-2-cyclobutylacetate in Modern Peptidomimetic Drug Design: A Technical Guide

For Immediate Release

Shanghai, China – January 20, 2026 – In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced specificity, stability, and efficacy is paramount. Within this pursuit, the strategic use of non-natural, conformationally constrained amino acids has emerged as a cornerstone of innovative peptide-based drug design. This technical guide delves into the core therapeutic relevance of (S)-Methyl 2-amino-2-cyclobutylacetate , a chiral building block poised to address critical challenges in the development of next-generation peptidomimetics. Addressed to researchers, scientists, and drug development professionals, this document will elucidate the scientific rationale, potential applications, and methodological considerations for leveraging this unique molecular scaffold.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides offer a compelling paradigm for therapeutic intervention due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including susceptibility to proteolytic degradation and a lack of stable secondary structure, which can lead to poor bioavailability and reduced target affinity. The incorporation of conformationally restricted amino acids, such as this compound, presents a robust strategy to overcome these hurdles. The cyclobutyl moiety imposes significant steric constraints on the peptide backbone, inducing a more defined and stable conformation. This pre-organization of the peptide structure can significantly enhance binding affinity to the biological target and improve resistance to enzymatic degradation.

Physicochemical and Structural Properties of this compound

This compound is a chiral compound characterized by a cyclobutane ring attached to the alpha-carbon of an amino acid ester. Its structural rigidity is a key attribute for its application in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | |

| CAS Number | 1217784-81-0 | |

| Chirality | (S)-enantiomer | N/A |

| Synonyms | S-Cyclobutylglycine methyl ester |

The constrained nature of the cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, thereby guiding the peptide into specific secondary structures such as β-turns or helical conformations. This structural pre-organization is a critical factor in enhancing the biological activity of the resulting peptidomimetic.

Therapeutic Relevance and Potential Applications

The primary therapeutic relevance of this compound lies in its role as a critical component in the synthesis of peptidomimetics with enhanced pharmacological profiles. While direct therapeutic applications of the standalone molecule are not documented, its incorporation into peptide sequences has significant potential across various therapeutic areas.

Oncology: Enhancing the Efficacy of Antibody-Drug Conjugates (ADCs)

A significant area of interest is the use of cyclobutane-containing peptidomimetics in the design of linkers for Antibody-Drug Conjugates (ADCs). The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy.

A patent for a novel ADC design highlights the use of a cyclobutyl-valine-based peptidomimetic linker. The incorporation of the cyclobutane-containing amino acid is intended to enhance the in vivo stability of the linker, ensuring that the cytotoxic payload is released preferentially within the target cancer cells. This approach aims to create a more stable and effective ADC with an improved safety profile.

Neurological Disorders and Infectious Diseases

The ability of constrained peptides to modulate protein-protein interactions (PPIs) makes them attractive candidates for targeting a range of diseases. Many neurological and infectious disease pathways are mediated by complex PPIs that are challenging to target with traditional small molecules. Peptidomimetics containing this compound can be designed to mimic the binding epitope of a natural ligand, thereby disrupting disease-relevant PPIs with high specificity. The enhanced stability conferred by the cyclobutyl moiety is particularly advantageous for central nervous system (CNS) targets, where metabolic stability is a key challenge.

Methodologies for Synthesis and Incorporation

The synthesis of this compound and its incorporation into peptide chains can be achieved through established methods in organic and peptide chemistry.

Synthesis of this compound

While multiple synthetic routes are possible, a common approach involves the asymmetric synthesis from a cyclobutanone precursor.

Illustrative Synthetic Workflow:

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and appropriately protected (e.g., with Fmoc or Boc protecting groups), this compound can be readily incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.

Step-by-Step SPPS Protocol:

-

Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink amide resin).

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

-

Coupling: Activate the carboxylic acid of the incoming Fmoc-protected this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated amino acid to the deprotected resin.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry and analytical HPLC.

Future Perspectives and Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its ability to impart conformational rigidity to peptides opens up new avenues for the design of highly stable and specific therapeutic agents. While the full therapeutic potential of this specific building block is still being explored, its application in areas such as ADC technology demonstrates a clear path toward clinical relevance. Future research will likely focus on the systematic exploration of its impact on the pharmacokinetic and pharmacodynamic properties of various peptide-based drugs, further solidifying its role in the development of next-generation therapeutics. The continued investigation into such constrained amino acids will undoubtedly fuel the innovation of novel and effective treatments for a wide range of diseases.

References

- Google Patents. Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. (Note: A specific patent number was not provided in the search results, but the concept was identified).

Conformational analysis of (S)-Methyl 2-amino-2-cyclobutylacetate

An In-Depth Technical Guide to the Conformational Analysis of (S)-Methyl 2-amino-2-cyclobutylacetate

Abstract

This compound is a conformationally constrained non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold serves to lock the relative orientation of the amino and carboxyl functionalities, offering a tool to probe specific pharmacophore models and enhance binding affinity or metabolic stability. A thorough understanding of its three-dimensional structure and dynamic behavior in solution is paramount for rational drug design. This guide provides a comprehensive, multi-platform approach to elucidating the conformational landscape of this molecule, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. It is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to characterize conformationally restricted small molecules.

Introduction: The Significance of Conformational Constraint

The therapeutic efficacy of a small molecule drug is inextricably linked to its three-dimensional conformation. While flexible molecules can adopt a multitude of shapes, only a specific "bioactive conformation" is responsible for the desired interaction with a biological target. The energetic cost of adopting this conformation can be a key determinant of binding affinity. Incorporating rigid structural elements, such as the cyclobutane ring in this compound, is a powerful strategy in drug design to pre-organize the molecule into a limited set of low-energy conformations, potentially favoring the bioactive one.

The conformational analysis of this molecule is primarily governed by three factors:

-

The Puckering of the Cyclobutane Ring: Unlike a planar representation, the four-membered ring adopts a puckered or "butterfly" conformation to minimize torsional strain.[1][2][3]

-

Rotation Around the Cα-Cyclobutyl Bond: The orientation of the amino ester group relative to the ring.

-

Rotation of the Ester and Amino Groups: The local conformation around the chiral center.

This guide details a synergistic workflow that combines experimental and theoretical methods to build a robust and validated conformational model of the title compound.

Theoretical Underpinnings of Cyclobutane Conformation

A four-membered ring is a balance between angle strain and torsional strain. A planar cyclobutane would have 90° C-C-C bond angles (a deviation from the ideal sp³ angle of 109.5°) but would suffer from maximal torsional strain due to eclipsing C-H bonds.[1][3] To relieve this torsional strain, the ring puckers, leading to two equivalent, rapidly interconverting bent structures.[4][5] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, analogous to the cyclohexane chair.[6] The degree of puckering is defined by a puckering angle (θ), typically around 25-35°.[7] For substituted cyclobutanes, the substituents will preferentially occupy positions that minimize steric hindrance, significantly influencing the ring's conformational equilibrium.[6][8]

Caption: Puckered conformation of a cyclobutane ring showing axial and equatorial positions.

Experimental Determination of Conformation

A multi-pronged experimental approach is essential. X-ray crystallography provides a precise, static picture of the molecule in the solid state, while NMR spectroscopy reveals its dynamic, time-averaged conformation in solution.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise atomic arrangement of a molecule.[9] It provides unambiguous data on bond lengths, bond angles, and torsional angles in the crystalline state.

-

Crystal Growth:

-

Objective: To obtain single, diffraction-quality crystals.

-

Method: Dissolve this compound (or its hydrochloride salt, which often yields better crystals) in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Use a slow evaporation or vapor diffusion technique (e.g., with diethyl ether or hexane as the anti-solvent) at a controlled temperature (4°C or room temperature).

-

Causality: Slow crystal growth is critical to minimize defects and allow the formation of a well-ordered lattice, which is necessary for high-quality diffraction.[10]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.[9]

-

Build the molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until convergence.

-

-

Analysis:

-

Analyze the final structure to determine key conformational parameters: cyclobutane puckering angle, the orientation of the amino and ester groups, and any intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution.[11][12] Key parameters include ³J-coupling constants, which provide information about dihedral angles, and the Nuclear Overhauser Effect (NOE), which identifies protons that are close in space (< 5 Å).[13][14]

-

Sample Preparation: Prepare a 5-10 mM solution of the compound in a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆). The choice of solvent can influence conformation, so it should be selected based on the intended application.

-

1D ¹H and ¹³C Spectra: Acquire standard 1D spectra to assign all proton and carbon resonances.

-

2D Correlation Spectroscopy (COSY): Acquire a COSY spectrum to establish proton-proton through-bond connectivities, which is essential for unambiguous resonance assignment.

-

J-Coupling Analysis:

-

Objective: To determine ³JHH coupling constants, particularly between the Cα-proton and the adjacent cyclobutyl protons.

-

Method: Extract coupling constants from a high-resolution 1D ¹H spectrum.

-

Analysis: Use the Karplus equation to relate the observed ³JHH value to the corresponding H-C-C-H dihedral angle. While not always quantitative for strained rings, it provides valuable constraints.

-

-

NOE Analysis:

-

Objective: To identify through-space proximities and establish the relative orientation of substituents.

-

Method: For a small molecule like this, a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often preferable to a NOESY experiment.

-

Causality: Small, rapidly tumbling molecules often have a rotational correlation time that results in a zero or very weak NOE effect. The ROE is always positive regardless of molecular size, making ROESY a more robust choice.[13]

-

Acquisition: Acquire a 2D ROESY spectrum with a mixing time of 200-500 ms.

-

Analysis: Correlate observed ROE cross-peaks with interproton distances. For example, a strong ROE between the Cα-proton and a specific proton on the cyclobutyl ring provides a direct constraint on the conformation around the Cα-C(ring) bond.

-

Caption: A synergistic workflow for comprehensive conformational analysis.

Computational Modeling

Computational chemistry provides the theoretical framework to explore the entire conformational energy landscape, calculate the relative stabilities of different conformers, and rationalize experimental findings.

-

Initial Conformational Search:

-

Objective: To identify all sterically accessible, low-energy conformations.

-

Method: Use a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. This will generate a large number of potential structures.

-

Causality: MM methods are computationally inexpensive and ideal for rapidly exploring the vast conformational space to identify a manageable set of candidate structures for higher-level analysis.[15]

-

-

DFT Geometry Optimization and Energy Calculation:

-

Objective: To obtain accurate geometries and relative energies for the low-energy conformers identified in the MM search.

-

Method: Perform geometry optimizations and frequency calculations for each unique conformer using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP-D3(BJ)/6-31G(d).[16][17][18]

-